molecular formula C15H11Cl2IN2OS B4084465 N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-iodo-4-methylbenzamide

N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-iodo-4-methylbenzamide

Cat. No. B4084465
M. Wt: 465.1 g/mol
InChI Key: KNJKITQLPGCLMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-iodo-4-methylbenzamide, also known as DAIT, is a chemical compound that has been synthesized for its potential use in scientific research. DAIT is a member of the benzamide family and is a derivative of the well-known compound, GW 501516.

Mechanism of Action

N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-iodo-4-methylbenzamide's mechanism of action involves its interaction with PPARδ. PPARδ is a transcription factor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-iodo-4-methylbenzamide binds to the ligand-binding domain of PPARδ, causing a conformational change that allows it to recruit coactivator proteins and activate the transcription of target genes.
Biochemical and Physiological Effects:
Studies have shown that N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-iodo-4-methylbenzamide can increase fatty acid oxidation and glucose uptake in skeletal muscle cells, which may have potential therapeutic applications in the treatment of metabolic disorders. N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-iodo-4-methylbenzamide has also been shown to reduce inflammation in macrophages, which may have potential therapeutic applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-iodo-4-methylbenzamide in lab experiments is its specificity for PPARδ. This allows researchers to study the role of PPARδ in various biological processes. However, one limitation of using N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-iodo-4-methylbenzamide is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-iodo-4-methylbenzamide.

Future Directions

There are several future directions for research involving N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-iodo-4-methylbenzamide. One direction is the development of N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-iodo-4-methylbenzamide analogs that have improved efficacy and reduced toxicity. Another direction is the study of N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-iodo-4-methylbenzamide's potential therapeutic applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Finally, the role of PPARδ in various biological processes, such as inflammation and cancer, can be further studied using N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-iodo-4-methylbenzamide as a tool.
In conclusion, N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-iodo-4-methylbenzamide is a chemical compound that has been synthesized for its potential use in scientific research. Its specificity for PPARδ makes it a valuable tool for studying the role of PPARδ in various biological processes. Further research is needed to determine its potential therapeutic applications and to develop safer analogs.

Scientific Research Applications

N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-iodo-4-methylbenzamide has been synthesized for its potential use in scientific research. It has been found to have an affinity for the peroxisome proliferator-activated receptor delta (PPARδ), which is a nuclear receptor that plays a role in lipid metabolism, glucose homeostasis, and inflammation. N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-iodo-4-methylbenzamide has been shown to activate PPARδ, which may have potential therapeutic applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes.

properties

IUPAC Name

N-[(2,4-dichlorophenyl)carbamothioyl]-3-iodo-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2IN2OS/c1-8-2-3-9(6-12(8)18)14(21)20-15(22)19-13-5-4-10(16)7-11(13)17/h2-7H,1H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJKITQLPGCLMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2IN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,4-dichlorophenyl)carbamothioyl]-3-iodo-4-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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